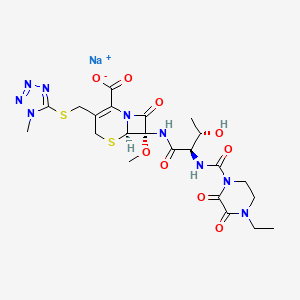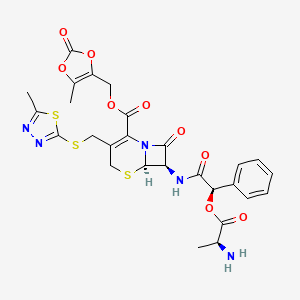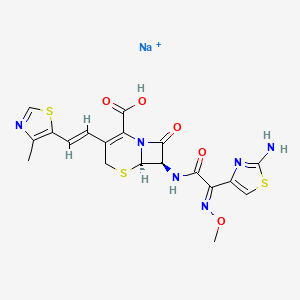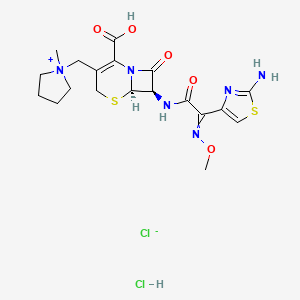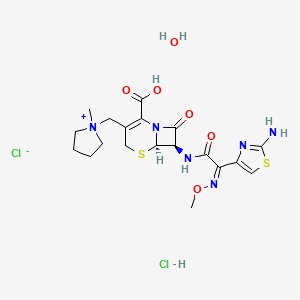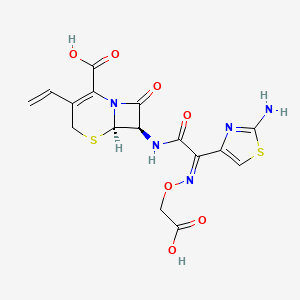
胆固醇酮
描述
Cholestenone, also known as 4-cholesten-3-one, is a metabolite of cholesterol. It is formed through the enzymatic oxidation of cholesterol and is known for its role in various biological processes. Cholestenone is a poorly degradable metabolite that can influence cellular functions and membrane properties .
科学研究应用
胆甾烯酮在科学研究中有着广泛的应用:
化学: 用作合成类固醇化合物的先驱。
生物学: 研究其对细胞膜和细胞功能的影响。
医学: 研究其作为抗幽门螺杆菌抗生素的潜力,通过抑制细胞壁成分的生物合成.
工业: 用于生产类固醇药物和激素.
作用机制
胆甾烯酮通过与细胞膜和酶相互作用发挥其作用。与胆固醇相比,它降低膜的秩序,并从膜中更快地翻转和解吸。 这可能导致细胞的长期功能性影响,例如伤口愈合过程中细胞迁移的抑制 . 此外,胆甾烯酮抑制幽门螺杆菌细胞壁成分的生物合成,从而表现出抗生素特性 .
生化分析
Biochemical Properties
Cholestenone is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes that interact with cholestenone is cholesterol oxidase, which catalyzes the oxidation of cholesterol to cholestenone. This reaction is crucial in the microbial transformation of cholesterol, leading to the production of various steroidal compounds .
Cholestenone also interacts with membrane proteins, influencing the structural integrity and fluidity of cell membranes. Atomistic simulations have shown that cholestenone reduces membrane order, undergoes faster flip-flop, and desorbs more readily from membranes than cholesterol . These interactions highlight the importance of cholestenone in maintaining cellular homeostasis and membrane dynamics.
Cellular Effects
Cholestenone has profound effects on various cell types and cellular processes. In primary human fibroblasts, cholestenone has been shown to inhibit cell migration during wound healing . This inhibition is attributed to the long-term functional effects of cholestenone on cell membranes, which differ from the effects of cholesterol depletion alone.
Cholestenone also influences cell signaling pathways and gene expression. For instance, it has been identified as a candidate biomarker for tuberculosis infection, indicating its role in immuno-metabolic changes and cholesterol metabolism associated with Mycobacterium tuberculosis infection . These effects underscore the significance of cholestenone in modulating cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of cholestenone involves its binding interactions with biomolecules and its impact on enzyme activity. Cholestenone binds to membrane proteins, altering their conformation and function. This binding leads to changes in membrane order and fluidity, affecting cellular processes such as signal transduction and membrane trafficking .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cholestenone change over time. Cholestenone is relatively stable and can remain in cells for extended periods without extracellular acceptors . Its stability and degradation can vary depending on the experimental conditions and the presence of other biomolecules.
Long-term studies have shown that cholestenone can have lasting effects on cellular function, particularly in terms of membrane dynamics and cell migration . These temporal effects highlight the importance of considering the duration of cholestenone exposure in experimental designs.
Dosage Effects in Animal Models
The effects of cholestenone vary with different dosages in animal models. At low doses, cholestenone may have minimal impact on cellular function, while higher doses can lead to significant changes in membrane dynamics and enzyme activity. Threshold effects have been observed, where a certain concentration of cholestenone is required to elicit a measurable response .
At high doses, cholestenone can exhibit toxic or adverse effects, including disruption of cellular homeostasis and inhibition of cell migration . These dosage-dependent effects are crucial for understanding the potential therapeutic and toxicological implications of cholestenone.
Metabolic Pathways
Cholestenone is involved in several metabolic pathways, primarily related to cholesterol metabolism. It is produced through the enzymatic oxidation of cholesterol by cholesterol oxidase . Cholestenone can also undergo further transformations, including hydroxylation and isomerization, leading to the production of various steroidal compounds .
Transport and Distribution
Cholestenone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In cell membranes, cholestenone undergoes faster flip-flop and desorbs more readily than cholesterol . This rapid movement allows cholestenone to be efficiently transported to different cellular compartments.
Cholestenone can also interact with extracellular acceptors, facilitating its release from cells and distribution to other tissues . These transport and distribution mechanisms are critical for understanding the cellular localization and accumulation of cholestenone.
Subcellular Localization
Cholestenone is localized in various subcellular compartments, including cell membranes and organelles. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications .
In cell membranes, cholestenone affects membrane order and fluidity, influencing processes such as signal transduction and membrane trafficking . The subcellular localization of cholestenone is essential for its role in modulating cellular function and maintaining homeostasis.
准备方法
合成路线和反应条件
胆甾烯酮主要通过胆固醇的酶促氧化合成。胆固醇氧化酶催化胆固醇氧化为胆甾烯酮。 该反应通常在温和条件下进行,氧气作为氧化剂 .
工业生产方法
胆甾烯酮的工业生产涉及胆固醇的微生物转化。诸如诺卡氏菌属单胞菌之类的细菌被用来生产胆固醇氧化酶,然后催化胆固醇转化为胆甾烯酮。 这种方法因其高区域选择性和立体选择性而受到青睐 .
化学反应分析
反应类型
胆甾烯酮会经历各种化学反应,包括:
氧化: 胆甾烯酮可以进一步氧化形成其他代谢产物。
还原: 它可以在特定条件下被还原回胆固醇。
常用试剂和条件
氧化: 通常使用氧气和胆固醇氧化酶。
还原: 可以使用硼氢化钠等还原剂。
取代: 强亲核试剂如甲醇钠可以促进取代反应.
形成的主要产物
氧化: 胆甾烯酮的进一步氧化代谢产物。
还原: 胆固醇。
取代: 各种取代的胆甾烯酮衍生物.
相似化合物的比较
胆甾烯酮与其他胆固醇代谢产物相似,但具有独特的特性:
胆固醇: 胆甾烯酮更容易从膜中解吸,并且对膜的秩序有不同的影响。
谷甾醇: 虽然两者都是甾醇,但胆甾烯酮具有不同的生物活性,并用于不同的应用。
脱氢表雄酮 (DHEA): 胆甾烯酮和 DHEA 都参与类固醇生物合成,但具有不同的作用和影响
结论
胆甾烯酮是一种重要的胆固醇代谢产物,在化学、生物学、医学和工业中有着广泛的应用。其独特的性质和与细胞成分的相互作用使其成为科学研究和工业应用中的宝贵化合物。
属性
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOXRYYXRWJDKP-GYKMGIIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872379 | |
| Record name | Cholest-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cholestenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
601-57-0 | |
| Record name | Cholest-4-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=601-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-4-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-4-en-3-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-4-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T94NHD99C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cholestenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79 - 82 °C | |
| Record name | Cholestenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





